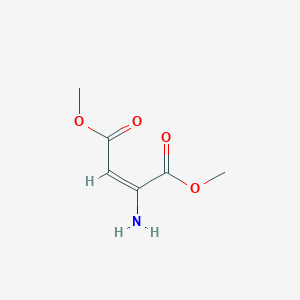![molecular formula C22H18N2O3S2 B2729023 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-64-3](/img/structure/B2729023.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 has been shown to inhibit the activity of several proteins involved in various cellular pathways, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Theoretical Investigations and Antimalarial Applications
Research has shown interest in the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the synthesis of compounds with potential antimalarial activity. A study highlights the in vitro antimalarial activities of these derivatives, showcasing their promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and low cytotoxicity, with certain compounds demonstrating excellent selectivity and activity due to specific molecular moieties (Fahim & Ismael, 2021).
Antimicrobial Activity and Quantum Calculations
Further studies into the antimicrobial properties of these derivatives have been conducted, exploring their reactivity towards nitrogen-based nucleophiles. The synthesized compounds displayed good antimicrobial activity, with specific derivatives showing high activity against various strains. Computational quantum calculations were carried out to support these findings, establishing a correlation between experimental and theoretical data (Fahim & Ismael, 2019).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition for Cancer Therapy
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent inhibitor of PI3Kα and mTOR, crucial in cancer therapy. Investigations aimed at improving the compound's metabolic stability led to the creation of analogues with similar in vitro potency and in vivo efficacy, showing potential for therapeutic applications (Stec et al., 2011).
Antitumor Evaluation
Another area of research involves the synthesis and evaluation of derivatives for their antitumor activity. Specific compounds were identified with considerable anticancer activity against various cancer cell lines, highlighting the importance of the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the binding affinities of synthesized compounds against specific protein targets. These studies are crucial for understanding the molecular interactions and potential efficacy of compounds in inhibiting viral proteins or other biological targets, providing insights into their therapeutic potentials (Fahim & Ismael, 2021).
Mechanism of Action
Target of action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of action
Benzothiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .
Biochemical pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of action
Benzothiazole derivatives have been associated with diverse biological activities .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXLWGGNSDOYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)



![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
![6-[4-(Isoquinoline-1-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2728954.png)

![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)

![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)